Clovin

Description

Contextualization within Flavonoid Research Paradigms

Flavonoid research paradigms typically involve the isolation, structural elucidation, synthesis, and biological activity assessment of these natural products. Clovin, as a flavonoid-7-O-glycoside and a flavonoid-3-O-glycoside, fits within this framework, presenting a specific structural variation involving glycosidic linkages at the 3 and 7 positions of the flavonoid backbone. foodb.canih.gov The presence of sugar units influences the compound's solubility and biological interactions. ontosight.aicymitquimica.com Research in this area aims to understand the distribution of such glycosides in nature, their biosynthesis, and their potential roles in plant physiology and human health.

Historical Trajectory of this compound Investigations

Investigations into this compound have involved its identification and isolation from various plant species. Early reports include its presence in Melilotus alba (white sweet clover). medchemexpress.com Subsequently, this compound has been identified in other plants, such as Coutoubea spicata nih.govbiocrick.com, Aconitum anthora nih.govscialert.net, Nitraria sibirica mdpi.com, and Manihot esculenta (cassava) leaves. nih.govresearchgate.nettandfonline.com While a comprehensive historical timeline focusing solely on this compound research is limited in readily available literature, its discovery across different plant genera highlights a trajectory of identifying this specific flavonoid glycoside in diverse botanical sources. Some literature suggests that relatively few studies have been specifically published on this compound compared to more common flavonoids. foodb.ca

Significance of this compound within Natural Product Chemistry and Biomedical Research

This compound holds significance in natural product chemistry as an example of a complex flavonoid glycoside with specific structural features, including its disaccharide and monosaccharide attachments. ontosight.ai Its isolation from various plant sources underscores the biodiversity of flavonoid structures found in nature. Within biomedical research, the significance of this compound is linked to the broader understanding of flavonoid bioactivity. Flavonoids, including this compound, are investigated for potential antioxidant, anti-inflammatory, and other properties that may contribute to health benefits. ontosight.aicymitquimica.comchemicalbook.commdpi.com Its identification in edible plants like cassava leaves nih.govresearchgate.nettandfonline.com suggests its potential as a dietary component with associated biological effects, positioning it as a compound of interest in the study of food-derived bioactive molecules.

Structure

2D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(37)23(41)26(44)31(48-9)47-8-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-15(36)6-12(50-32-27(45)24(42)20(38)10(2)49-32)7-16(18)51-29(30)11-3-4-13(34)14(35)5-11/h3-7,9-10,17,19-21,23-28,31-39,41-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCXCFJUDBNEMU-QPIZCGMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231489 | |

| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81970-00-5 | |

| Record name | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81970-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clovin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081970005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Occurrence

Clovin has a defined chemical structure and has been reported in several plant species.

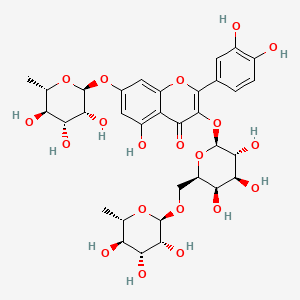

The chemical formula of this compound is C₃₃H₄₀O₂₀, and its molecular weight is approximately 756.7 g/mol . nih.govcymitquimica.comtargetmol.com It is identified by the CAS number 81970-00-5 and PubChem CID 5488716. foodb.canih.govcymitquimica.comchemicalbook.comtargetmol.combiocrick.com Structurally, it is described as 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one. nih.gov This indicates a flavonoid core with hydroxyl groups and glycosidic linkages to deoxy-mannopyranosyl and galactopyranosyl sugar units. ontosight.aicymitquimica.com

This compound has been reported in the following plant sources:

Coutoubea spicata nih.govbiocrick.com

Melilotus albus nih.govmedchemexpress.com

Aconitum anthora nih.govscialert.net

Nitraria sibirica mdpi.com

Manihot esculenta (cassava) leaves nih.govresearchgate.nettandfonline.com

In cassava leaves, this compound has been quantified relative to other flavonoids. One study using HPLC/FTICR-MS analysis reported the relative abundance of several flavonoid compounds in cassava leaf extract. researchgate.nettandfonline.com

| Flavonoid Compound | Relative Abundance (% of total flavonoids) |

|---|---|

| Rutin (B1680289) | 58.89 |

| Nicotiflorin | 29.31 |

| Myricetin-3-O-rutinoside | 4.81 |

| Narcissin | 2.28 |

| Hyperoside | 2.51 |

| Robinin | 1.25 |

| This compound | 0.96 |

researchgate.nettandfonline.com

This data indicates that while this compound is present in cassava leaves, its relative abundance is lower compared to major flavonoids like rutin and nicotiflorin. researchgate.nettandfonline.com

Research Findings on Biological Activities

Natural Occurrence of this compound in Botanical Sources

This compound, a flavonoid compound, has been identified in several plant species. Its presence is significant in the context of the chemical composition of these plants.

Identification in Melilotus alba (White Sweet Clover)

Research on the chemical constituents of Melilotus alba, commonly known as white sweet clover, has led to the identification of various compounds. While specific studies detailing the isolation of this compound from this particular species were not prevalent in the search results, the broader context of phytochemical analysis in the Melilotus genus suggests a complex chemical profile where flavonoids like this compound could potentially be found. Further targeted research is necessary to definitively confirm and quantify the presence of this compound in Melilotus alba.

Detection in Nitraria sibirica

This compound has been identified as one of the phenolic glycosides present in Nitraria sibirica, a halophytic shrub. nih.govmdpi.com Advanced analytical techniques, such as UHPLC-Q-Orbitrap-MS, have been employed to analyze the phenolic composition of leaf extracts from this plant. nih.govmdpi.com These analyses have revealed that flavonoids, including this compound and rutin-7-O-α-rhamnoside, are a dominant part of the phenolic fraction. nih.govmdpi.comresearchgate.net

In one study, eight flavonoids were isolated from the ethyl acetate (B1210297) (EtOAc) extract of Nitraria sibirica leaves, and this compound was identified as compound (2) through spectral data analysis, including mass spectrometry and NMR. researchgate.net The plant's rich phytochemical profile also includes alkaloids, immunomodulatory polysaccharides, and anthocyanins. nih.govscilit.com

Table 1: Flavonoids Isolated from Nitraria sibirica Leaf Extract

| Compound Number | Compound Name |

| 1 | Rutin-7-O-α-rhamnopyranoside |

| 2 | This compound |

| 3 | Rutin (B1680289) |

| 4 | Narcissin |

| 5 | Diosmin |

| 6 | Quercetin-7-O-α-L-rhamnopyranoside |

| 7 | Diosmetin |

| 8 | Luteolin |

Source: Adapted from research on flavonoids from Nitraria sibirica leaves. researchgate.net

Presence in Coutoubea spicata

Information regarding the presence of this compound in Coutoubea spicata was not found in the provided search results. The chemical composition of this plant species requires further investigation to determine if this compound is a constituent.

Isolation from Manihot esculenta (Cassava) Leaves

This compound has been identified and isolated from the leaves of Manihot esculenta, or cassava. nih.govtandfonline.comresearchgate.netotago.ac.nz Studies utilizing High-Performance Liquid Chromatography/Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (HPLC/FTICR-MS) have successfully identified several flavonoid compounds in cassava leaf extracts, including this compound. tandfonline.comotago.ac.nz

One study optimized the extraction of flavonoids from cassava leaves and determined the relative amount of each compound. This compound was found to constitute 0.96% of the total flavonoids in the extract. tandfonline.comotago.ac.nz The major flavonoid identified was rutin, making up 58.89% of the total. tandfonline.comotago.ac.nz Cassava leaves are recognized for their rich content of various secondary metabolites, including flavonoids, saponins, tannins, and phenolics. researchgate.net

Table 2: Relative Amounts of Flavonoids in Manihot esculenta Leaf Extract

| Compound | Relative Amount (%) |

| This compound | 0.96 |

| Myricetin-3-O-rutinoside | 4.81 |

| Robinin | 1.25 |

| Rutin | 58.89 |

| Hyperoside | 2.51 |

| Nicotiflorin | 29.31 |

| Narcissin | 2.28 |

Source: Adapted from research on the identification and characterization of flavonoids in cassava leaves. tandfonline.comotago.ac.nz

Characterization in Garrya laurifolia

The presence of this compound has been reported in Garrya laurifolia, a perennial shrub. nih.gov A study utilizing UHPLC-MS/MS analysis on an infusion of dried leaves identified this compound among other specialized metabolites. nih.govresearchgate.net The analysis provided the experimental and calculated mass, formula, and other identifying characteristics of the compound. nih.govresearchgate.net Phytochemical screening of the leaves also revealed the presence of alkaloids and other phenolic compounds. nih.govnih.gov

Table 3: Identification of this compound in Garrya laurifolia

| Compound | RT (min) | Experimental Mass (m/z) | Calculated Mass (m/z) | Formula | Mass Error (ppm) | M-Score |

| This compound | 8.8 | 755.2013 | 755.2040 | C33H40O20 | -3.6 | 1.3 |

Source: Adapted from an ethnopharmacological study of Garrya laurifolia. nih.gov

Occurrence in Viola yedoensis

This compound has been identified as a chemical constituent of Viola yedoensis. chemfaces.com This perennial herb is known to contain a wide array of bioactive compounds, including flavonoids, coumarins, terpenoids, and alkaloids. mdpi.com While the search results confirm its presence, detailed information on the specific isolation and biosynthetic pathways of this compound within this plant is not extensively covered. chemfaces.commdpi.comnih.gov

Presence in Alternanthera brasiliana

This compound has been successfully identified as a natural constituent of Alternanthera brasiliana (L.) Kuntze, a herbaceous plant from the Amaranthaceae family. ijprems.comnih.gov Its discovery in this species was the result of bioassay-guided fractionation of an ethanolic extract from the plant's leaves. ijprems.comresearchgate.net This process led to the isolation and identification of six different flavonoids, one of which was this compound. ijprems.comamazonaws.comresearchgate.net The structural elucidation of this compound from this plant was primarily accomplished using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like 1H-1H COSY, APT, and HETCOR. scielo.br

Advanced Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from plant matrices involve a multi-step process that leverages both traditional and advanced analytical techniques to ensure high purity and accurate identification.

Solvent Extraction Techniques

The initial step in isolating this compound from plant sources like Alternanthera brasiliana involves solvent extraction. ontosight.ai Due to the high water content in plant tissues, polar solvents such as ethanol, methanol, or acetone (B3395972) are typically used for the initial extraction to ensure miscibility. jsirjournal.comtechnoarete.org For A. brasiliana, researchers have utilized ethanolic extracts of the leaves. ijprems.comscielo.br In some protocols, this is followed by a partitioning step where the crude extract is separated into a water-soluble phase, which contains the polar glycosylated flavonoids like this compound. ijprems.comscielo.br The choice of solvent and its concentration, such as a 50% ethanol-water mixture, can be optimized to maximize the yield of flavonoids. jsirjournal.comsrce.hr

Chromatographic Purification Strategies (e.g., HPLC-ESI-MS/MS, UHPLC-Q-Orbitrap-MS)

Following initial extraction, various chromatographic techniques are essential for the purification and detailed analysis of this compound. researchgate.netnih.govsciepub.com High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating complex mixtures of plant compounds. impactfactor.orgmdpi.com

For precise identification and structural characterization, HPLC is often coupled with advanced mass spectrometry detectors:

HPLC-ESI-MS/MS: High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry is a powerful method for identifying known and novel flavonoid glycosides. researchgate.netimpactfactor.org This technique has been used to identify this compound and its derivatives in plant species such as Coutoubea spicata. researchgate.net The ESI source ionizes the separated compounds, and the tandem mass spectrometer (MS/MS) allows for the fragmentation of parent ions, providing detailed structural information based on the resulting fragment patterns, which is characteristic for the aglycone and the attached sugar moieties. researchgate.netnih.gov

UHPLC-Q-Orbitrap-MS: Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole-Orbitrap Mass Spectrometer offers very high resolution and mass accuracy, enabling the comprehensive profiling of phenolic compounds in a plant extract. unina.itnih.govmdpi.com This technology has been successfully applied to analyze the leaf extracts of Nitraria sibirica, where this compound was identified as a major flavonoid component. encyclopedia.pub The Q-Orbitrap provides precise mass measurements, which aids in the confident identification of compounds by comparing experimental mass data with theoretical values. nih.govmdpi.com

Nanofiltration Approaches for Polyphenolic Enrichment

Nanofiltration is an emerging membrane-based separation technology used for the concentration and enrichment of polyphenolic compounds, including flavonoids like this compound, from crude plant extracts. srce.hrmdpi.com This pressure-driven process utilizes membranes with specific molecular weight cut-offs (MWCO), typically in the range of 150 to 900 Da, to separate molecules based on size. mdpi.combas.bg

In this process, a plant extract is passed through a nanofiltration membrane. Smaller molecules, such as water, salts, and simple sugars, pass through the membrane as permeate. srce.hr Larger molecules, including polyphenols and flavonoid glycosides, are retained by the membrane, resulting in a "retentate" stream that is significantly enriched in these target compounds. srce.hrmdpi.com Various commercial membranes (e.g., NF270, Starmem, DuraMem) have been effectively used to concentrate flavonoids from different plant sources, demonstrating rejection rates for polyphenols often exceeding 90%. srce.hrresearchgate.net This technique is valuable as it operates at low temperatures, preserving thermolabile compounds, and can efficiently remove unwanted low-molecular-weight substances, thus purifying and concentrating the flavonoid fraction. mdpi.com

Elucidation of this compound Biosynthetic Pathways

While the specific enzymatic steps for the biosynthesis of this compound have not been detailed in dedicated studies, its formation can be inferred from the well-established general flavonoid biosynthetic pathway in plants. frontiersin.orgbiotech-asia.orgmdpi.com Flavonoids are synthesized via the phenylpropanoid pathway, which begins with the amino acid phenylalanine. researchgate.netontosight.ainih.gov

The key steps leading to the formation of this compound's core structure (aglycone) are:

Phenylpropanoid Pathway: Phenylalanine is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. ontosight.aiwikipedia.org

Flavonoid Synthase Action: Chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold. frontiersin.orgnumberanalytics.com

Formation of Flavanone (B1672756): Chalcone isomerase (CHI) converts the chalcone into the flavanone naringenin, a central precursor in flavonoid biosynthesis. ontosight.ainumberanalytics.com

Hydroxylation to Dihydroflavonol: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to form dihydrokaempferol. numberanalytics.comnih.gov

Formation of Quercetin (B1663063) Precursor: Dihydrokaempferol is then hydroxylated at the 3'-position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. nih.govnumberanalytics.com

Quercetin Synthesis: Finally, flavonol synthase (FLS) catalyzes the desaturation of dihydroquercetin to form the flavonol quercetin, which is the aglycone of this compound. numberanalytics.comnih.gov

Following the synthesis of the quercetin aglycone, the final steps in this compound biosynthesis involve complex glycosylation events. These reactions are catalyzed by specific UDP-glycosyltransferases (UGTs), which transfer sugar moieties from activated UDP-sugars to the quercetin backbone. biotech-asia.org To form this compound, this would involve a multi-step process:

A glycosyltransferase attaches a rhamnose sugar to the 7-hydroxyl group of the quercetin molecule.

A separate series of enzymatic steps attaches a robinobiose disaccharide (composed of rhamnose and galactose) to the 3-hydroxyl group of quercetin.

The precise sequence and the specific enzymes (UGTs) responsible for these glycosylation steps in the formation of this compound are areas that require further research.

Compound Reference Table

| Compound Name | IUPAC Name | Molecular Formula | Other Names |

| This compound | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one nih.gov | C₃₃H₄₀O₂₀ sinophytochem.com | Quercetin 3-O-robinobioside-7-O-α-L-rhamnopyranoside ijprems.com |

| Quercetin | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | C₁₅H₁₀O₇ | - |

| Kaempferol | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | C₁₅H₁₀O₆ | - |

| Robinin | 7-(α-L-rhamnopyranosyloxy)-3-(((6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl)oxy)kaempferol) | C₃₃H₄₀O₁₉ | Kaempferol-3-O-robinobioside-7-O-rhamnoside ijprems.com |

| Rutin | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyloxy]-4H-chromen-4-one | C₂₇H₃₀O₁₆ | Quercetin-3-O-rutinoside nih.gov |

Research Findings Summary

| Subject | Plant Source | Key Methodologies | Findings | Reference(s) |

| Identification | Alternanthera brasiliana | Ethanolic extraction, Bioassay-guided fractionation, 1H- and 13C-NMR | Identified as one of six key flavonoids in the leaf extract. | ijprems.com, amazonaws.com, scielo.br |

| Identification | Coutoubea spicata | HPLC-ESI-MS/MS | Confirmed the presence of this compound and its ester (4''-trans-p-coumaroyl this compound). | researchgate.net |

| Identification | Nitraria sibirica | UHPLC-Q-Orbitrap-MS | Revealed this compound as a dominant flavonoid in leaf extracts. | encyclopedia.pub |

| Purification Method | General Plant Extracts | Nanofiltration (e.g., NF270, Starmem membranes) | Effective for concentrating and enriching polyphenols, including flavonoids, from crude extracts by separating them from smaller molecules. | srce.hr, mdpi.com, researchgate.net |

| Biosynthesis | General (Inference) | Phenylpropanoid and Flavonoid Pathways | The quercetin aglycone is formed from phenylalanine, followed by multi-step glycosylation by UDP-glycosyltransferases to attach sugar groups. | researchgate.net, ontosight.ai, biotech-asia.org |

Antioxidant Efficacy of this compound

Flavonoids, including this compound, are generally recognized for their antioxidant potential, which is believed to contribute to the protection of cells from damage caused by free radicals and oxidative stress. ontosight.aims-editions.cl

In Vitro Radical Scavenging Activity (e.g., DPPH, ABTS)

Studies evaluating the antioxidant capacity of plant extracts containing this compound have utilized in vitro radical scavenging assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)). ms-editions.clnih.govresearchgate.net An ethanolic extract and an ethyl acetate fraction from Coutoubea spicata, in which this compound was identified, demonstrated scavenging activity against DPPH and ABTS radicals. ms-editions.clbvsalud.org The ethyl acetate fraction exhibited higher scavenging activity and reducing power compared to the crude extract. ms-editions.cl Another comparative study on various plant extracts, including clove (Eugenia caryophyllus clovis) extract, also showed strong antioxidant properties in DPPH and ABTS assays, correlating with high phenolic content. nih.govresearchgate.net While these studies indicate that extracts containing this compound possess radical scavenging activity, specific quantitative data (e.g., IC50 values or percent inhibition at specific concentrations) for isolated this compound in these assays were not consistently available in the reviewed literature.

Cellular Antioxidant Mechanisms

While flavonoids like this compound are known to modulate the cellular redox state and attenuate oxidative stress, detailed mechanisms specific to this compound's action at the cellular level, such as the induction of antioxidant enzymes or direct interaction with cellular signaling pathways, are not extensively detailed in the provided search results. ms-editions.clnih.gov General mechanisms attributed to flavonoids include the scavenging of reactive oxygen species (ROS) and the chelation of metal ions. ontosight.ai

In Vivo Antioxidant Effects in Biological Models

In vivo studies using animal models have investigated the antioxidant effects of plant extracts containing this compound. An ethyl acetate fraction of Coutoubea spicata, which contains this compound, was evaluated in alloxan-induced diabetic rats. ms-editions.cl Treatment with this fraction at a dose of 100 mg/kg attenuated oxidative stress markers in the serum and tissues of the diabetic rats. ms-editions.cl Similarly, extracts of Melilotus indicus, from which this compound was isolated, significantly increased serum GSH content in rats, indicating a reduction in oxidative stress. researchgate.net These findings suggest that this compound, as a component of these extracts, contributes to in vivo antioxidant effects by mitigating oxidative damage.

Anti-inflammatory Properties of this compound

This compound is also recognized for its potential anti-inflammatory activity. chemicalbook.com This property is often associated with the broader class of flavonoids. ontosight.ai

Modulation of Inflammatory Biomarkers in Cellular Systems (e.g., VCAM-1, collagen-III, M-CSF, TIMP-2)

Research into the anti-inflammatory effects of compounds found in plants that also contain this compound has explored their impact on inflammatory biomarkers in cellular systems. For instance, clove essential oil (CEO) and its major component eugenol (B1671780) have been shown to significantly inhibit the production of several proinflammatory biomarkers in human dermal fibroblasts, including vascular cell adhesion molecule-1 (VCAM-1), as well as tissue remodeling proteins like collagen-III, macrophage colony-stimulating factor (M-CSF), and tissue inhibitor of metalloproteinase 2 (TIMP-2). researchgate.netnih.gov While this compound is a flavonoid found in some plants, and these studies demonstrate the anti-inflammatory potential of compounds from clove, direct evidence specifically demonstrating the modulation of VCAM-1, collagen-III, M-CSF, or TIMP-2 by isolated this compound was not explicitly found in the provided search results. However, a study on Smilax china extract, which contained this compound as a major component, showed that other compounds within the extract, such as Kaempferol and ferulic acid, inhibited nicotine-induced VCAM-1 expression in endothelial cells. researchgate.net This suggests that plants containing this compound may possess anti-inflammatory activity related to the modulation of such biomarkers, although the direct role of this compound requires further specific investigation.

Investigations in In Vivo Inflammation Models

Antidiabetic Potential of this compound

Research indicates that this compound, as a component found in certain plant extracts, may possess antidiabetic properties. These effects have been explored through both in vitro and in vivo studies, examining its influence on glucose metabolism and oxidative stress in diabetic states.

In Vitro Effects on Glucose Metabolism

Studies investigating the in vitro effects of plant extracts containing this compound have explored their potential to modulate glucose metabolism. For instance, extracts containing phenolic compounds, including glycosides like this compound, have been evaluated for their ability to inhibit enzymes involved in carbohydrate digestion, such as α-glucosidase. Inhibition of these enzymes can delay the breakdown and absorption of carbohydrates, potentially leading to a reduction in postprandial blood glucose levels. While direct in vitro studies specifically on isolated this compound's effects on glucose metabolism enzymes were not extensively detailed in the search results, the presence of this compound in extracts showing such activity suggests its potential contribution phcogrev.commdpi.comnih.govnih.gov.

In Vivo Studies on Glycemic Regulation (e.g., in alloxan-induced diabetic rats)

In vivo studies, particularly using alloxan-induced diabetic rat models, have provided insights into the potential of this compound-containing extracts to regulate glycemic levels. Alloxan is known to induce diabetes by damaging pancreatic beta cells frontiersin.orgmdpi.com. Studies using extracts containing this compound, such as those from Coutoubea spicata, have demonstrated a reduction in glycemia in alloxan-induced diabetic rats ms-editions.cl. This reduction in blood glucose was observed alongside a recovery in body weight gain in the treated diabetic rats ms-editions.cl. Another study on clove leaf essential oil, which contains compounds also found in clove (though this compound itself wasn't explicitly highlighted as the primary active compound in this specific study), showed a significant reduction in fasting glucose levels in diabetic rats researchgate.net. These in vivo findings suggest a potential role for this compound, likely in concert with other compounds present in these extracts, in improving glycemic control in diabetic conditions.

Impact on Oxidative Stress Markers in Diabetic States

Oxidative stress is a significant factor in the development and progression of diabetes and its complications nih.govwjgnet.com. Studies have investigated the impact of this compound-containing extracts on markers of oxidative stress in diabetic models. In alloxan-induced diabetic rats treated with Coutoubea spicata extract, which contains this compound, an attenuation of oxidative stress markers was observed ms-editions.cl. Flavonoids, including this compound, are known for their antioxidant properties, which can help to protect cells from damage caused by free radicals ontosight.aiscilit.com. This antioxidant activity may contribute to the observed improvements in oxidative stress markers in diabetic states, potentially mitigating some of the damaging effects of hyperglycemia. Common oxidative stress markers evaluated in diabetic studies include malondialdehyde (MDA), protein carbonyls, and reduced glutathione (B108866) (GSH) levels nih.govwjgnet.commdpi.comfrontiersin.org.

Antimicrobial and Anthelmintic Activities of this compound

This compound and extracts containing it have also been investigated for their potential antimicrobial and anthelmintic properties.

Evaluation of Antibacterial Effects

While some commercial products containing "this compound" (which are combinations of antibiotics like Amoxycillin and Clavulanic acid) are used for treating bacterial infections apollopharmacy.intruemeds.in, research on the antibacterial effects of the chemical compound this compound itself, isolated from natural sources, is also reported. Plant extracts containing flavonoids, including this compound, have demonstrated broad-spectrum antimicrobial activity against foodborne pathogens scilit.com. Some studies on Aconitum species, where this compound has been found, have shown inhibitory activity against bacteria, including Staphylococcus aureus and Escherichia coli cabidigitallibrary.org. The antibacterial effects of these extracts are often attributed to the presence of various phenolic compounds and flavonoids phcogrev.com.

Assessment of Antifungal Properties

This compound-containing extracts have also been assessed for their antifungal properties. Studies on Aconitum species have shown that fractions containing compounds like this compound exhibit antifungal activity against various fungi, such as Trichophyton mentagrophytes cabidigitallibrary.org. Additionally, clove essential oil, which contains eugenol and other compounds found in clove plants, has demonstrated strong antifungal activities against dermatophytic fungi, including Candida albicans, Epidermophyton floccosum, Microsporum audouinii, Trichophyton mentagrophytes, and Trichophyton rubrum nih.gov. While these studies often evaluate complex extracts or essential oils, the presence of flavonoids like this compound in some of these sources suggests a potential contribution to the observed antifungal effects.

Anthelmintic Efficacy (e.g., against Haemonchus contortus larvae)

Anti-cancer Investigations of this compound

Natural products are increasingly being explored as potential sources for novel anti-cancer agents due to concerns about the side effects of conventional therapies. frontiersin.orgnih.gov Investigations into the anti-cancer potential of compounds like this compound are being conducted through various in vitro and preclinical in vivo studies.

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

In vitro cytotoxicity assays are a primary step in screening potential anti-cancer compounds. These assessments evaluate the ability of a compound to reduce the viability or induce death in cancer cell lines. Studies on various natural extracts and isolated compounds have demonstrated differential cytotoxicity across different cancer cell lines. For example, extracts from Cyrtopodion scabrum showed cytotoxicity against digestive and non-digestive human cancer cell lines, with varying inhibition percentages. brieflands.com Similarly, laticifer proteins from Calotropis procera exhibited considerable cytotoxicity against human cancer cell lines. nih.gov The effectiveness of compounds in vitro can be influenced by factors such as the type of culture medium used. nih.gov While the search results indicate that this compound is a flavonoid found in plants with reported anti-cancer activities, specific detailed data tables on the in vitro cytotoxicity of isolated this compound against a panel of cancer cell lines were not extensively provided. nih.govnih.govijprems.com Research on other compounds, such as brominated coelenteramine analogs, has shown potent anticancer activity towards specific cancer cell types while having no effect on non-cancer cells at the same concentrations. mdpi.com

Analysis of Apoptosis Induction and Cell Cycle Perturbation by this compound

Preclinical In Vivo Models of Tumor Inhibition by this compound

Preclinical in vivo studies using animal models are crucial for evaluating the efficacy of potential anti-cancer agents in a more complex biological system before clinical trials. These models can include xenograft models (human cancer cells implanted in immunocompromised animals) or syngeneic models (cancer cells from a specific species implanted in immunocompetent animals of the same species). championsoncology.com Studies on various experimental agents have demonstrated tumor growth inhibition in preclinical models. For example, a selective TGF-β-R1 inhibitor showed significant antitumor activity in preclinical murine tumor models. nih.gov Antibody-drug conjugates and modified liposomal formulations of existing chemotherapy drugs have also shown superiority in tumor growth inhibition in different mouse models compared to their conventional counterparts. aacrjournals.orgmdpi.com While the search results highlight the importance and methodology of preclinical in vivo cancer research, specific detailed research findings and data tables demonstrating the tumor inhibitory effects of isolated this compound in preclinical in vivo models were not found. championsoncology.comnih.govmdpi.com

Emerging Bioactivities of this compound

Beyond anthelmintic and anti-cancer investigations, research is exploring other potential biological activities of this compound and compounds found in this compound-containing plants.

Immunomodulatory Roles

Mechanistic Elucidation of Clovin S Biological Actions

Molecular Target Identification and Binding Affinities

Currently, there is a notable absence of studies specifically identifying the molecular targets of Clovin and quantifying its binding affinities to these targets. The process of identifying the protein targets of small molecules is a critical step in drug discovery and can be approached through various computational and experimental methods, such as molecular docking and drug affinity responsive target stability (DARTS). nih.govnih.govutah.edu These techniques help in predicting and confirming the interaction between a ligand, like this compound, and its protein target, and are fundamental to understanding its mechanism of action. researchgate.netmedium.com For flavonoid glycosides in general, their biological effects are often attributed to their interaction with various proteins, but specific binding affinity data, typically expressed as dissociation constants (Kd) or inhibition constants (Ki), are determined on a compound-by-compound basis. nih.govsruc.ac.uk Without dedicated studies on this compound, its specific molecular targets and the strength of its binding remain speculative.

Table 1: Putative Molecular Targets of Flavonoid Glycosides

| Target Class | Potential Interaction | General References |

| Kinases | Modulation of signaling pathways | nih.govmdpi.com |

| Oxidoreductases | Antioxidant activity | nih.gov |

| Hydrolases | Enzyme inhibition | scienceopen.com |

This table represents potential target classes for flavonoid glycosides based on the activities of similar compounds; specific targets for this compound have not been identified.

Enzyme Modulation (Inhibition/Activation) by this compound

Specific data on the modulation of enzymes by isolated this compound, including inhibitory concentrations (IC50) or activation constants (Ka), are not available in the current body of scientific literature. researchgate.netwikipedia.orgnih.govedx.orgyoutube.com However, research on extracts from plants known to contain this compound, such as Melilotus officinalis, suggests that the constituent flavonoids and phenolic acids possess anti-inflammatory properties by inhibiting the activity of enzymes like nitric oxide (NO) synthase. nih.gov The broader class of flavonoids has been shown to interact with a variety of enzymes. mdpi.comscienceopen.com The structure of a flavonoid, including its glycosidic linkages, plays a significant role in its enzyme-modulating activity. scienceopen.com For instance, some flavonoid glycosides exhibit stronger biological activity than their corresponding aglycones. scienceopen.com Without direct experimental evidence, any discussion of this compound's specific enzyme modulation would be conjectural.

Table 2: Enzyme Modulation by Flavonoid Compounds

| Enzyme | Type of Modulation | Compound Class | General References |

| Cyclooxygenases (COX) | Inhibition | Flavonoids | nih.gov |

| Lipoxygenases (LOX) | Inhibition | Flavonoids | nih.gov |

| Xanthine (B1682287) Oxidase | Inhibition | Flavonoids | nih.gov |

This table provides examples of enzyme modulation by flavonoids in general. Specific data for this compound is not available.

Regulation of Cellular Signaling Pathways (e.g., MAPK pathway)

There is no direct evidence from the reviewed literature to suggest that this compound regulates the Mitogen-Activated Protein Kinase (MAPK) pathway or any other specific cellular signaling cascade. The MAPK signaling pathways are crucial in regulating a wide array of cellular processes, and their modulation by small molecules is a key area of pharmacological research. nih.govmdpi.comnih.govembopress.org Studies on other flavonoids have demonstrated their ability to influence various signaling pathways, often as a consequence of their antioxidant or enzyme-inhibiting properties. mdpi.com For example, flavonoids from Melilotus albus have been shown to exert anti-inflammatory effects by regulating the NF-κB and HO-1/Nrf2 signaling pathways. mdpi.com However, attributing these effects directly to this compound would be inappropriate without specific experimental validation.

Gene Expression Profiling in Response to this compound Treatment

No studies were found that performed gene expression profiling in response to treatment with this compound. Gene expression analysis is a powerful tool to understand the broad cellular impact of a compound by identifying which genes are up- or down-regulated. nih.govnih.govmdpi.com Such studies can provide insights into the pathways affected by a compound and help in identifying its mechanism of action and potential therapeutic applications. While research has been conducted on the gene expression changes induced by other compounds, such as the antipsychotic drug clozapine, these findings are not applicable to this compound. nih.govnih.gov

Interactions with Cellular Components

Specific details regarding the interaction of this compound with cellular components like proteins and lipids are not documented. The interaction of small molecules with cellular membranes and proteins is fundamental to their biological activity. biorxiv.orgnih.govnih.govmdpi.com Flavonoids, due to their chemical nature, can interact with the lipid bilayer of cell membranes, potentially altering membrane fluidity and function. nih.gov They can also engage in various forms of interactions with proteins, including hydrogen bonding and hydrophobic interactions, which underpin their enzyme-modulating and signaling-regulatory activities. nih.gov The specific nature of this compound's interactions with these cellular components awaits future investigation.

Chemical Synthesis and Derivatization of Clovin

Strategies for Total Synthesis of Clovin

The total synthesis of this compound, chemically known as quercetin (B1663063) 3-O-[α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranoside]-7-O-α-L-rhamnopyranoside, has not been explicitly reported in the literature. However, the synthesis of such a complex molecule would rely on established methodologies for flavonoid and oligosaccharide synthesis. Key challenges include the regioselective glycosylation of the quercetin aglycone at the 3- and 7-hydroxyl positions and the stereoselective construction of the trisaccharide chain.

General synthetic routes for flavonoids often involve the Baker–Venkataraman rearrangement or the Allan–Robinson reaction to construct the flavone core mdpi.com. More contemporary methods, such as the Suzuki–Miyaura cross-coupling reaction, have also been employed for the synthesis of the flavonoid backbone mdpi.com.

The synthesis of the glycosidic linkages represents a significant hurdle. Strategies for the regioselective glycosylation of flavonoids are critical due to the multiple hydroxyl groups on the quercetin scaffold researchgate.net. These strategies often involve the use of protecting groups to selectively block certain hydroxyl groups while leaving the desired positions available for glycosylation. Enzymatic and biocatalytic approaches have also emerged as powerful tools for the regioselective synthesis of flavonoid glycosides researchgate.netnih.gov. For instance, the use of glycosyltransferases can achieve specific glycosylation patterns that are difficult to obtain through purely chemical methods researchgate.net. The synthesis of quercetin 3-O-glucoside-7-O-rhamnoside has been successfully achieved using engineered Escherichia coli harboring two different glycosyltransferases, demonstrating the potential of biocatalysis in this field researchgate.netnih.gov.

The construction of the trisaccharide itself would involve sequential glycosylation reactions, carefully controlling the stereochemistry of each linkage. The synthesis of a related quercetin triglycoside, calabricoside A, utilized a combination of phase-transfer-catalyzed glycosylation and silver triflate-promoted glycosylation to achieve the desired linkages researchgate.net. A similar multi-step approach would be necessary for the assembly of the rhamnosyl-(1→6)-galactoside-rhamnoside chain of this compound.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of this compound are aimed at improving its pharmacokinetic properties and enhancing its biological activity. While specific derivatives of this compound are not extensively documented, general strategies for flavonoid modification can be applied. These modifications typically involve altering the substitution pattern of the flavonoid rings or modifying the glycosidic moieties.

Synthetic strategies for creating flavonoid derivatives often begin with the synthesis of the core flavone structure, for which several methods exist, including the Claisen-Schmidt condensation followed by oxidative cyclization derpharmachemica.comnih.govinnovareacademics.in. Once the flavonoid core is obtained, various functional groups can be introduced. For example, alkylation or acylation of the hydroxyl groups can be performed to modulate the lipophilicity and bioavailability of the compound nih.gov. The introduction of fluorine atoms into the flavonoid structure is another strategy to potentially enhance metabolic stability and biological activity mdpi.com.

Modification of the glycosidic part of this compound could involve synthesizing analogs with different sugar units, altered linkage patterns, or even a complete absence of the sugar moiety (the aglycone, quercetin). The synthesis of such analogs would follow similar glycosylation strategies as the total synthesis, employing different protected sugar donors. The creation of a library of such derivatives would be invaluable for comprehensive structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound influences its biological effects and for guiding the design of more potent and selective analogs oncodesign-services.com. While SAR studies specifically on this compound are limited, extensive research on quercetin and its glycosides provides a strong foundation for inferring these relationships nih.govnih.gov.

The biological activity of flavonoids is highly dependent on their substitution patterns, particularly the number and position of hydroxyl groups mdpi.comresearchgate.net. The catechol moiety (the two adjacent hydroxyl groups) on the B-ring of quercetin is a critical feature for its antioxidant activity nih.govmdpi.com.

Glycosylation is a key determinant of the pharmacokinetic and pharmacodynamic properties of flavonoids nih.govmdpi.com. The attachment of sugar moieties significantly impacts their water solubility, stability, and bioavailability mdpi.comresearchgate.net. In many cases, glycosylation can enhance the biological activity of the parent aglycone nih.govmdpi.com.

The position of glycosylation on the flavonoid core is crucial. Studies on quercetin derivatives have shown that glycosylation at the 3-OH and 7-OH positions, as seen in this compound, can modulate its biological effects nih.gov. For instance, the anti-obesity effects of quercetin 3-glycosides have been found to be greater than that of quercetin alone, possibly due to improved bioavailability nih.gov. Glycosylation can also influence the interaction of the flavonoid with specific cellular targets, thereby altering its mechanism of action nih.govmdpi.com.

The nature of the sugar itself also plays a role. The specific trisaccharide chain of this compound likely influences its target recognition and binding affinity. Variations in the sugar composition and linkage can lead to significant changes in biological activity.

| Structural Modification | Influence on Bioactivity | Reference |

|---|---|---|

| Hydroxyl groups at C5 and C7 of the A-ring and C4' of the B-ring | Important for anti-inflammatory activity, specifically the inhibition of TNF-α production. | mdpi.com |

| Glycosylation at the 3-OH position | Can increase bioavailability and enhance certain biological activities like anti-obesity effects compared to the aglycone. | nih.gov |

| Presence of a catechol group (3',4'-dihydroxy) on the B-ring | Essential for high antioxidant and radical scavenging activity. | nih.govmdpi.com |

| Methylation of hydroxyl groups | Can decrease antioxidant activity but may increase anti-inflammatory activity. | nih.gov |

| Planar structure of the flavonoid core | Contributes to the inhibitory capacity against enzymes like lipoxygenase. | mdpi.com |

Rational design of novel this compound analogs aims to optimize its therapeutic properties based on an understanding of its SAR immutoscientific.com. This approach involves the targeted modification of the molecule to improve its interaction with biological targets, enhance its stability, or reduce off-target effects nih.govnih.govstanford.edu.

Based on the SAR of quercetin glycosides, several strategies for the rational design of this compound analogs can be proposed. To enhance antioxidant activity, modifications would likely focus on preserving or enhancing the function of the catechol B-ring. For improving anti-inflammatory properties, modifications to the glycosidic chain or selective methylation of the aglycone could be explored.

Computational methods, such as molecular docking, can be employed to predict how different structural modifications would affect the binding of this compound analogs to specific protein targets mdpi.comnih.gov. This in silico approach can help prioritize the synthesis of compounds with the highest likelihood of improved activity, thereby accelerating the drug discovery process oncodesign-services.commdpi.com. The synthesis of a focused library of this compound analogs with systematic variations in the glycosylation pattern and aglycone substitution would be a key step in developing more potent and specific therapeutic agents.

Pharmacokinetic and Biotransformation Studies of Clovin

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Published data specifically detailing the comprehensive absorption, distribution, metabolism, and excretion (ADME) profile of Clovin is limited based on the available search results. However, some specific parameters have been reported.

Studies indicate that this compound exhibits plasma protein binding ranging from 9% to 33%. Metabolism of this compound is reported to occur in the liver. The half-life (T1/2) of this compound has been noted as approximately 3.3 hours following oral administration and 2.5 hours after intravenous administration. This compound is primarily excreted in the urine.

Based on the currently available information, a detailed quantitative ADME profile with extensive data tables on parameters such as absorption rate constants, volume of distribution, specific tissue concentrations over time, or clearance rates across different species or routes of administration is not extensively documented in the provided search results.

Limited ADME Data for this compound:

| Parameter | Value | Route of Administration | Source |

| Plasma Protein Binding | 9-33% | Not specified | |

| Metabolism Site | Liver | Not specified | |

| Half-life (T1/2) | 3.3 hours | Oral | |

| Half-life (T1/2) | 2.5 hours | Intravenous | |

| Excretion Route | Urine | Not specified |

Identification and Characterization of this compound Metabolites

Research into the biotransformation of this compound has led to the identification of related compounds found alongside the parent molecule. One such compound identified is 4"-trans-p-coumaroylthis compound. ontosight.ai This ester of this compound has been isolated from natural sources like Coutoubea spicata. biocrick.comontosight.ai

The identification of this compound and 4"-trans-p-coumaroylthis compound has been achieved using analytical techniques such as High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), which can detect ions related to these compounds.

While the existence and identification of 4"-trans-p-coumaroylthis compound as a compound related to or potentially derived from this compound are reported, detailed studies specifically characterizing the complete metabolic pathways of this compound in biological systems, including the enzymes involved and the pharmacokinetic profiles of identified metabolites, are not comprehensively available in the provided search results. Further research is needed to fully elucidate the spectrum of this compound metabolites and their specific characteristics.

Toxicological Profiles and Safety Assessments of Clovin

Considerations for Long-Term Safety and Risk AssessmentWithout any short-term toxicological data, any considerations for the long-term safety and risk assessment of Clovin would be purely speculative and scientifically unfounded.

While general toxicological information exists for the broader class of flavonoids, the user's strict instruction to focus solely on "this compound" prevents the inclusion of such data. The absence of specific studies for this particular compound makes it impossible to fulfill the request for a detailed and scientifically accurate article based on the provided outline.

Advanced Research Methodologies and Analytical Techniques for Clovin Characterization

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Applications

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools in the characterization of complex organic compounds like Clovin. HPLC provides a powerful method for separating components within a mixture based on their differential interactions with a stationary phase and a mobile phase. chemyx.comtruman.edu This separation is crucial when dealing with plant extracts or biological samples where this compound may be present alongside numerous other compounds. researchgate.net

Mass Spectrometry, on the other hand, provides information about the mass-to-charge ratio (m/z) of ionized molecules, which is invaluable for identifying and quantifying separated components. chemyx.comwikipedia.org The coupling of these two techniques, known as LC-MS or HPLC-MS, offers enhanced selectivity and sensitivity. chemyx.comwikipedia.org LC-MS merges the physical separation power of HPLC with the analytical capabilities of MS, allowing for the identification and characterization of individual components within complex samples. chemyx.comwikipedia.org This tandem approach is particularly well-suited for analyzing polar, thermally unstable, and nonvolatile compounds, which often include natural products like flavonoid glycosides. wikipedia.org

HPLC-MS analysis has been utilized in the study of plant extracts to identify various phytochemicals, including phenolic glycosides such as this compound. researchgate.net This demonstrates the direct application of this technique in confirming the presence of this compound in its natural sources and separating it from co-occurring compounds.

Predicted collision cross section (CCS) values, which can be obtained through ion mobility-mass spectrometry (IM-MS), provide additional structural information about a compound's shape and size. For this compound (CID 5488716), predicted CCS values for various adducts have been computed, offering data points for its physical characterization in the gas phase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 757.21858 | 259.7 |

| [M+Na]⁺ | 779.20052 | 263.1 |

| [M-H]⁻ | 755.20402 | 256.1 |

| [M+NH₄]⁺ | 774.24512 | 261.4 |

| [M+K]⁺ | 795.17446 | 260.2 |

| [M+H-H₂O]⁺ | 739.20856 | 256.9 |

| [M+HCOO]⁻ | 801.20950 | 262.7 |

| [M+CH₃COO]⁻ | 815.22515 | 266.2 |

| [M+Na-2H]⁻ | 777.18597 | 285.9 |

| [M]⁺ | 756.21075 | 269.0 |

| [M]⁻ | 756.21185 | 269.0 |

Predicted Collision Cross Section (CCS) values for this compound (CID 5488716) adducts. uni.lu

UV/Vis Spectrophotometry for Quantification

UV/Vis spectrophotometry is a technique that measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. denovix.com This method is widely used for the quantification of compounds that absorb light in this range, such as those containing chromophores like the benzopyran core found in flavonoids. ontosight.aidenovix.com By measuring the intensity of light passing through a sample solution at specific wavelengths and comparing it to a reference, the concentration of the analyte can be determined using the Beer-Lambert Law. denovix.com UV/Vis spectrophotometry provides a fast and efficient way to quantify compounds and assess their purity. denovix.com While specific UV/Vis spectral data for this compound were not detailed in the search results, the flavonoid structure of this compound suggests it would exhibit characteristic UV/Vis absorption properties that can be utilized for its detection and quantification. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. It provides information about the connectivity, functional groups, and stereochemistry of a compound by analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C. libretexts.org For complex molecules like this compound with multiple sugar moieties and a flavonoid core, NMR is essential for confirming the proposed structure and determining the positions and linkages of the glycosidic bonds. ontosight.airesearchgate.net

NMR spectroscopy allows for the assignment of individual hydrogen and carbon atoms within the molecule based on their chemical shifts and coupling patterns. libretexts.orgresearchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial correlation information that helps piece together the molecular structure. researchgate.net The presence and positions of hydroxyl groups and the specific configuration of the sugar units can be confirmed through detailed analysis of NMR spectra. ontosight.airesearchgate.net While detailed experimental NMR spectra for this compound were not provided in the search snippets, the existence of NMR spectral data for this compound is indicated in databases like PubChem and the Human Metabolome Database. hmdb.ca The application of NMR to similar flavonoid glycosides demonstrates its vital role in the complete structural assignment of this compound. researchgate.net

In Silico Modeling and Molecular Docking for Ligand-Target Interactions

In silico modeling and molecular docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, such as a protein. mdpi.commdpi.com These methods are widely employed in drug discovery and mechanistic studies to understand potential binding affinities and interaction modes. mdpi.commdpi.comnih.govfortunejournals.com Molecular docking simulates the binding process by placing the ligand into the binding site of the target protein and calculating a scoring function to estimate the binding energy and predict the most stable complex conformation. mdpi.com

For a compound like this compound, which has been reported to exhibit various biological activities, in silico methods can be used to explore its potential interactions with relevant enzymes, receptors, or other biomolecules. ontosight.aipjps.pk Studies on other flavonoids have utilized molecular docking to evaluate their potential as inhibitors against specific protein targets, such as viral proteases. pjps.pkgoogle.com.au While specific molecular docking studies with this compound were not detailed in the provided snippets, the application of these techniques to flavonoids is well-established, suggesting their potential use in investigating this compound's biological mechanisms. mdpi.comnih.govpjps.pk In silico modeling can help prioritize experimental studies by identifying potential targets and predicting binding characteristics based on the compound's structure. mdpi.commdpi.com

Bioavailability Assessment Techniques

Bioavailability refers to the fraction of an administered dose of a compound that reaches the systemic circulation in an unchanged form and the rate at which this occurs. Assessing the bioavailability of this compound is crucial for understanding its potential in vivo effects and determining appropriate routes of administration for research purposes. Bioavailability studies typically involve administering the compound and measuring its concentration in biological fluids, such as plasma or urine, over time. nih.govnih.gov

Analytical techniques with high sensitivity and specificity are required for quantifying the compound in these complex matrices. LC-MS/MS (tandem mass spectrometry) is a commonly used method for bioavailability studies due to its ability to accurately measure low concentrations of analytes in biological samples. nih.govnih.gov Pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC), peak plasma concentration (Cmax), and time to reach peak concentration (tmax), are calculated from the concentration-time data to assess the extent and rate of absorption. nih.govnih.gov The elimination half-life (t1/2) is also determined to understand how quickly the compound is cleared from the body. nih.govnih.gov While the search results provided examples of bioavailability studies for other compounds using techniques like LC-MS/MS and discussing parameters like AUC and Cmax nih.govnih.gov, specific bioavailability data for this compound were not available in the snippets. However, these established methodologies would be applied to assess the bioavailability of this compound if it were to be investigated in vivo.

Challenges and Future Research Directions for Clovin

Addressing Translational Gaps for Potential Therapeutic Applications

Research indicates that Clovin, as a flavonoid, may possess antioxidant and anti-inflammatory activities, contributing to potential health benefits. ontosight.aichemicalbook.comresearcher.life Some plants containing this compound have been associated with traditional medicinal uses. tandfonline.comresearcher.liferesearchgate.net However, translating these observed in vitro or preliminary in vivo findings into established therapeutic applications presents significant challenges. A major gap lies in the limited understanding of this compound's specific mechanisms of action at the molecular and cellular levels. Future research needs to focus on detailed pharmacological studies to elucidate how this compound interacts with biological targets and signaling pathways. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are crucial to understand its absorption, distribution, metabolism, and excretion in biological systems. Bridging the translational gap will necessitate rigorous preclinical studies and, if warranted, well-designed clinical trials to evaluate the efficacy and safety of this compound for specific health conditions.

Optimization of Extraction and Purification Efficiency for Industrial Scale

This compound is isolated from various plant sources through extraction and purification techniques. ontosight.aitandfonline.com Studies on plants containing this compound, such as cassava leaves and Melilotus officinalis, have explored different extraction methods including maceration, boiling, reflux, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), utilizing solvents like ethanol. tandfonline.comgoogle.comms-editions.clresearchgate.net A key challenge for the broader application of this compound is the optimization of these extraction and purification processes to be efficient, cost-effective, and scalable for industrial production. Current methods may yield varying amounts and purities of this compound depending on the source and technique used. ontosight.aitandfonline.com Future research should focus on developing standardized, high-yield extraction protocols that minimize the use of hazardous solvents and energy consumption. Novel purification techniques are also needed to obtain high-purity this compound from complex plant extracts, which often contain numerous other compounds. tandfonline.comgoogle.comresearchgate.net

Development of Standardized this compound-Rich Extracts for Research and Application

Plant extracts containing this compound also contain a variety of other phytochemicals, including other flavonoids like rutin (B1680289), nicotiflorin, and robinin. tandfonline.comgoogle.comresearchgate.net For consistent and reproducible research results and for the development of potential applications, it is essential to develop standardized this compound-rich extracts. This requires robust analytical methods for the identification and quantification of this compound and other major co-occurring compounds. Techniques such as HPLC-UV and HPLC-FTICR-MS have been used to analyze flavonoid content in these extracts. tandfonline.comresearchgate.net Challenges include establishing appropriate markers for standardization, ensuring batch-to-batch consistency, and developing quality control parameters. Future work should aim to create well-characterized extracts with defined concentrations of this compound, enabling researchers to compare results across studies and facilitating the development of reliable products.

Table 1 shows the relative amounts of this compound and other flavonoids identified in a cassava leaf extract. tandfonline.comresearchgate.net

| Compound | Relative Amount (% of Total Flavonoids) |

| Rutin | 58.89 |

| Nicotiflorin | 29.31 |

| Myricetin-3-O-rutinoside | 4.81 |

| Narcissin | 2.28 |

| Hyperoside | 2.51 |

| Robinin | 1.25 |

| This compound | 0.96 |

Longitudinal Studies on Safety and Efficacy

While acute toxicity tests on extracts containing this compound have classified them as safe in some instances, comprehensive longitudinal studies are a critical future research direction. ms-editions.cl To determine the long-term safety of this compound consumption or application, studies are needed to assess potential cumulative effects, chronic toxicity, and interactions with other substances over extended periods. Similarly, evaluating the sustained efficacy of this compound for any potential therapeutic use requires long-term studies in relevant models and, eventually, in humans. These studies should be designed to monitor various health markers and assess the persistence of any observed beneficial effects.

Exploration of Synergistic Effects with Other Phytochemicals

This compound exists in a complex matrix with other phytochemicals within its plant sources. tandfonline.comgoogle.comms-editions.clresearchgate.net Research into the potential synergistic effects between this compound and these co-occurring compounds is a promising area for future investigation. Synergistic interactions can lead to enhanced biological activities compared to the effects of individual compounds. mrctcenter.org Understanding these interactions could provide insights into the holistic effects of plant extracts and potentially lead to the development of multi-component formulations with improved efficacy. Future studies could involve testing combinations of isolated compounds or characterizing the effects of standardized extracts with varying phytochemical profiles.

Investigation of this compound's Role in Plant Physiology and Ecological Interactions

The presence of this compound in various plant species suggests it plays a role in plant biology. One study indicated a link between this compound levels in sweet corn and the plant's response to herbicide toxicity and the influence of graphene oxide, suggesting a potential role in stress response. frontiersin.org However, the specific functions of this compound in plant physiology, such as its role in growth, development, defense against pathogens or herbivores, and interactions with the environment, are not fully understood. Future research should explore the biosynthesis of this compound in plants, its localization within plant tissues, and how its production is influenced by environmental factors. Investigating its ecological interactions could reveal its role in mediating relationships between plants and other organisms.

Q & A

Q. How should researchers document and share this compound-related datasets for reproducibility?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo with detailed metadata (e.g., instrument calibration logs). Provide Jupyter notebooks for computational workflows .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.